molecular formula C16H20N4 B13049573 (5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

Cat. No.: B13049573
M. Wt: 268.36 g/mol
InChI Key: JSFIOCVVQMZQBW-UONOGXRCSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a fused triazolo-naphthyridine core with a benzyl substituent. Its stereochemistry (5aS,9aR) suggests a rigid, conformationally constrained structure, which may enhance binding specificity in pharmacological applications.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

(5aS,9aR)-1-benzyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine

InChI

InChI=1S/C16H20N4/c1-2-4-12(5-3-1)10-16-19-18-15-7-6-13-11-17-9-8-14(13)20(15)16/h1-5,13-14,17H,6-11H2/t13-,14+/m0/s1

InChI Key

JSFIOCVVQMZQBW-UONOGXRCSA-N

Isomeric SMILES

C1CC2=NN=C(N2[C@H]3[C@@H]1CNCC3)CC4=CC=CC=C4

Canonical SMILES

C1CC2=NN=C(N2C3C1CNCC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidine Core

  • Starting from ethyl 4-oxopiperidine-1-carboxylate, the piperidone ring is constructed or modified to obtain the bicyclic intermediate.
  • This step may involve reductive amination or hydrogenation to achieve the octahydro structure.
  • Reaction conditions typically involve mild heating and use of solvents such as tetrahydrofuran (THF) or isopropanol.

Formation of the Triazole Ring

  • The triazole ring is formed by cyclization of hydrazine derivatives with appropriate carbonyl functionalities on the piperidine ring.
  • This cyclization is stereoselective, allowing control over the configuration at the fused ring junctions.
  • Typically, this step is carried out under reflux conditions in polar aprotic solvents.
  • The stereoselective synthesis reported by Schwehm et al. achieved one of the four possible isomers in four steps with high selectivity.

N-Benzylation

  • The nitrogen atom at position 1 is benzylated using benzyl halides under basic conditions.
  • Common bases include triethylamine or diisopropylethylamine.
  • The reaction is performed in solvents such as isopropanol or dichloromethane at temperatures ranging from room temperature to 80°C.
  • The benzylation step is crucial for the final compound’s biological activity and solubility properties.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques.
  • Characterization is performed using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm structure and stereochemistry.

Reaction Conditions and Yields

Step Conditions Typical Yield (%) Notes
Piperidine core synthesis THF or isopropanol, reflux or 80°C, inert atmosphere 80-90 High purity starting material essential
Triazole ring cyclization Polar aprotic solvent, reflux, 12-24 hours 70-85 Stereoselective control critical
N-Benzylation Benzyl bromide, base (TEA or DIPEA), 60-80°C, 12-18 hours 75-90 Reaction monitored by TLC or HPLC
Purification Recrystallization or chromatography - Final purity >95% required

Research Findings and Optimization Insights

  • The stereoselective synthesis of the triazolo-fused scaffold is a key advancement, enabling access to specific isomers with potential biological activity.
  • Optimization of reaction temperature and solvent choice significantly affects yield and stereochemical purity.
  • Use of inert atmosphere during sensitive steps prevents oxidation and side reactions.
  • The benzylation step benefits from the use of sterically hindered bases to minimize side reactions and improve selectivity.
  • Incorporation of this scaffold into biologically active molecules (e.g., DPP-4 inhibitors) has demonstrated promising pharmacological profiles, highlighting the synthetic route’s utility.

Summary Table of Preparation Method

Stage Reagents/Conditions Outcome Reference
Starting material Ethyl 4-oxopiperidine-1-carboxylate Piperidone intermediate
Cyclization Hydrazine derivative, reflux in polar solvent Triazolo-fused bicyclic core
Benzylation Benzyl bromide, DIPEA, 60-80°C N-Benzylated final compound
Purification Recrystallization, chromatography >95% pure compound

This comprehensive analysis of the preparation methods for (5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-triazolo[4,3-A]naphthyridine integrates stereoselective synthesis, functional group transformations, and purification strategies. The methodologies are well-documented in peer-reviewed theses and chemical synthesis reports, ensuring professional and authoritative guidance for researchers engaged in the synthesis and application of this compound.

Chemical Reactions Analysis

Types of Reactions

(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. Researchers are particularly interested in its mechanism of action and its ability to modulate biological pathways involved in disease processes.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its structural features make it suitable for applications in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Benzonaphthyridine Derivatives (e.g., 11-Aryl-10-oxo-7,8,10,11-tetrahydro-1H-[1,2,3]triazolo[4′,5′:3,4]benzo[1,2-b][1,6]naphthyridine)

  • Synthesis : Unlike the target compound’s synthesis (which may involve benzyl-substituted intermediates), these derivatives are synthesized via a three-component reaction under catalyst-free conditions using aromatic aldehydes and tert-butyl 2,4-dioxopiperidine-1-carboxylate .
  • Structural Differences : The absence of a benzyl group and the presence of a ketone (10-oxo) in the naphthyridine ring reduce lipophilicity compared to the target compound. This could impact blood-brain barrier penetration.
  • Reactivity : Catalyst-free synthesis offers cost and environmental advantages over methods requiring metal catalysts, which are often used for triazole-naphthyridine systems .

1,2,4-Triazole-Oxadiazole Hybrids (e.g., 5-(Alkenyl)-2-amino-1,3,4-oxadiazoles)

  • Functional Groups: Oxadiazoles replace the naphthyridine core, reducing ring strain but also limiting π-π interactions.
  • Biological Activity : Oxadiazole derivatives exhibit antibacterial properties due to their ability to disrupt microbial cell membranes, whereas the triazolo-naphthyridine framework is more commonly associated with central nervous system (CNS) targets .

Benzofuran-Containing Triazolo-Pyrimidines (e.g., Pyridino[2'',3'':2',3']thieno[4,5-d]1,2,4-triazolo[4,3-e]pyrimidine)

  • Heterocyclic Diversity : The substitution of naphthyridine with pyrimidine reduces the compound’s molecular weight but may decrease metabolic stability. Benzofuran moieties enhance fluorescence properties, which are absent in the target compound .
  • Synthetic Routes: These derivatives rely on 1,3-dicarbonoyl intermediates, contrasting with the target compound’s likely reliance on hydrazine-based cyclization .

Data Table: Key Comparative Metrics

Property Target Compound Triazolo-Benzonaphthyridine 1,2,4-Triazole-Oxadiazole Benzofuran-Triazolo-Pyrimidine
Core Structure Triazolo-naphthyridine Triazolo-benzonaphthyridine Triazole-oxadiazole Triazolo-pyrimidine
Lipophilicity (LogP)* High (benzyl group) Moderate (ketone group) Moderate (alkenyl substituents) Low (benzofuran)
Synthetic Method Hydrazine cyclization Catalyst-free three-component Phosphorous oxychloride-mediated Formic acid/formamide cyclization
Biological Target (Inferred) CNS receptors/kinases Not reported Antibacterial agents Fluorescent probes

*Lipophilicity estimated based on substituent contributions.

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s benzyl group may require protective-group strategies during synthesis, increasing step count compared to catalyst-free methods used for simpler triazolo-naphthyridines .
  • Pharmacological Potential: The rigidity of the naphthyridine core suggests utility in CNS drug development, whereas oxadiazole analogs are better suited for antimicrobial applications .

Q & A

Basic: What are the established synthetic routes for this compound?

The synthesis of triazolo-naphthyridine derivatives typically involves cyclocondensation reactions. A general protocol includes reacting 7-amino-substituted triazolo-pyridine carbaldehyde derivatives (e.g., 23a-c or 24a-c ) with ketones in the presence of potassium hydroxide in ethanol or acetone . For example:

  • Key steps :
    • Dissolve 0.30 mmol of the carbaldehyde derivative and 0.36 mmol KOH in ethanol.
    • Add 0.30 mmol of the appropriate ketone and stir under reflux for 6–12 hours.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Yield optimization : Adjust solvent polarity (e.g., acetone for less polar ketones) and reaction time based on TLC monitoring .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Characterization requires multimodal analysis:

  • 1H/13C NMR : Identify proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic protons at δ 7.2–8.3 ppm) and carbon backbone .
  • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N content (e.g., ±0.3% deviation between calculated and observed values) .
  • Melting point : Assess purity (e.g., sharp melting range within 2°C) .

Advanced: How can reaction conditions be optimized to improve yield and stereochemical purity?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for sterically hindered reactants to enhance solubility and reaction kinetics .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions to accelerate cyclization .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions in sensitive intermediates .
  • SPE purification : Apply Oasis HLB cartridges (60 mg, 3 cc) with methanol/water conditioning to isolate polar byproducts .

Advanced: What methodologies resolve contradictions in reported bioactivity data?

  • Dose-response standardization : Use Hill slope analysis to compare EC50 values across studies, ensuring consistent assay conditions (e.g., cell line, incubation time) .
  • Theoretical framework alignment : Link pharmacological results to established mechanisms (e.g., HDAC inhibition or photocytotoxicity pathways) to contextualize discrepancies .
  • Meta-analysis : Aggregate data from >5 independent studies using random-effects models to account for variability in experimental design .

Advanced: How to assess environmental fate and transformation pathways of this compound?

  • Phase I/II metabolism studies : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify hydroxylated or conjugated metabolites .
  • SPE-LC/MS/MS analysis :
    • Extract 100 mL water samples using Oasis HLB cartridges.
    • Elute with methanol, concentrate, and analyze via Q-TOF MS for degradation products (e.g., benzyl cleavage fragments) .
  • Ecotoxicity modeling : Apply QSAR models to predict bioaccumulation factors (BCF) and acute toxicity (LC50) in aquatic organisms .

Advanced: What strategies validate computational docking results with experimental binding data?

  • Blind docking : Use AutoDock Vina with a 20 Å grid box to account for flexible binding sites .
  • SPR validation : Immobilize target proteins (e.g., HDAC2) on CM5 chips and measure binding kinetics (ka/kd) via surface plasmon resonance .
  • Mutagenesis correlation : Compare docking-predicted binding residues with alanine-scanning mutagenesis results to confirm critical interactions .

Advanced: How to design stability studies under varying pH and temperature conditions?

  • Forced degradation :
    • Acidic/basic conditions: Incubate at 1 M HCl/NaOH (25°C, 24 hrs).
    • Oxidative stress: Treat with 3% H2O2 (48 hrs).
    • Analyze degradation products via UPLC-PDA-MS .
  • Arrhenius modeling : Estimate shelf life at 25°C using degradation rates at 40°C, 60°C, and 80°C .

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